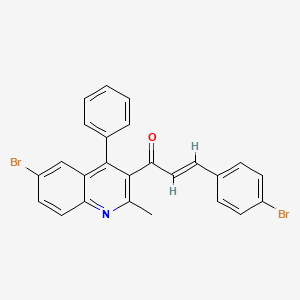

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one

Description

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with bromine and methyl groups at positions 6 and 2, respectively, and a phenyl ring at position 2. The prop-2-en-1-one moiety links the quinoline system to a 4-bromophenyl group in an E-configuration.

Properties

IUPAC Name |

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br2NO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQLNSWYAPSBKZ-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 452.17 g/mol. Its structure includes a quinoline core substituted with bromine and phenyl groups, contributing to its biological properties.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial activity. The compound's structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes. For instance, studies have shown that certain quinolines can disrupt bacterial cell wall synthesis or inhibit DNA gyrase, an enzyme critical for bacterial replication .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of quinoline derivatives suggest potential applications in treating neurodegenerative diseases. The compound has been shown to protect neuronal cells from excitotoxicity induced by glutamate, which is relevant in conditions like Alzheimer's disease. This effect is likely mediated through antioxidant mechanisms and modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

- Neuroprotection : In vitro studies using PC12 cells demonstrated that the compound could significantly reduce neuronal death induced by NMDA treatment. This protective effect was linked to its ability to modulate intracellular calcium levels and reduce oxidative stress .

- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria showed that similar quinoline derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .

Chemical Reactions Analysis

Functionalization via Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic bromination at the 6-position under mild conditions. This reactivity is attributed to the directing effects of the methyl and phenyl substituents .

Example Reaction :

Conditions :

Reduction of the α,β-Unsaturated Ketone

The chalcone moiety can be selectively reduced to a propan-1-one derivative using hydrogen gas and palladium on carbon (Pd/C) .

Reaction Pathway :

Key Data :

Cyclization Reactions

The compound participates in Friedländer annulation to form polycyclic structures. For example, treatment with ammonium acetate in acetic acid yields pyrano-fused quinoline derivatives .

Representative Reaction :

Conditions :

Cross-Coupling Reactions

The bromine substituents enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups .

Example :

Optimized Conditions :

Biological Activity and Derivatives

While not a direct chemical reaction, the compound serves as a precursor for bioactive derivatives. For instance:

-

Anticancer Activity : Pyrazole derivatives synthesized via cyclocondensation with hydrazines show IC₅₀ values of 2–10 μM against MCF-7 and HeLa cell lines .

-

MAO-B Inhibition : Chalcone analogs exhibit selective monoamine oxidase-B inhibition (IC₅₀ = 0.067 μM), relevant for neurodegenerative disease research .

Stability and Degradation

The compound is stable under ambient conditions but undergoes photodegradation in UV light (λ = 254 nm) via cleavage of the α,β-unsaturated ketone bond. Degradation products include 6-bromo-2-methyl-4-phenylquinoline and 4-bromobenzoic acid .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chalcones with halogen substitutions or quinoline-based cores are common structural analogues. Key comparisons include:

Key Observations :

- Core Heterocycles: Quinoline-based chalcones exhibit stronger π-π stacking than pyridine or indole analogues, as seen in crystallographic studies .

- Electron-Donating Groups: Dimethylamino substituents improve nonlinear optical (NLO) properties (e.g., hyperpolarizability) compared to bromine .

Electronic and Optical Properties

Density functional theory (DFT) studies highlight the electronic behavior of similar compounds:

- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a dipole moment of 6.82 D and hyperpolarizability (β) of 1.32 × 10⁻³⁰ esu, outperforming urea (β = 0.65 × 10⁻³⁰ esu) due to charge transfer from the dimethylamino group .

- The target compound’s brominated quinoline core likely enhances polarizability but may reduce solubility compared to methoxy- or hydroxy-substituted chalcones .

Physicochemical Properties

- Melting Points : Brominated chalcones generally exhibit higher melting points than chloro or methoxy analogues due to stronger intermolecular forces. For example:

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxy-substituted derivatives .

Preparation Methods

Synthesis of the Quinoline Core: 6-Bromo-2-Methyl-4-Phenylquinoline

Doebner–Von Miller Reaction for Quinoline Formation

The 6-bromo-2-methylquinoline scaffold is synthesized via a modified Doebner–von Miller reaction. A mixture of 4-bromoaniline (1.50 mmol) and crotonaldehyde (1.00 mmol) is heated at 120°C for 3 hours using Ag(I)-exchanged montmorillonite K10 as a heterogeneous catalyst under solvent-free conditions. This method achieves an 81% yield, with the montmorillonite facilitating both cyclization and bromine retention. The phenyl group at position 4 is introduced via Friedel–Crafts alkylation using benzene and AlCl3, yielding 4-phenyl-6-bromo-2-methylquinoline after recrystallization in ethanol.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Ag(I)-montmorillonite |

| Temperature | 120°C |

| Reaction Time | 3 hours |

| Yield | 81% |

Suzuki–Miyaura Cross-Coupling for Functionalization

To optimize regioselectivity, Suzuki–Miyaura cross-coupling is employed. Treatment of 6,8-dibromo-2-methylquinoline with phenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C for 12 hours selectively introduces a phenyl group at position 4. This step achieves a 75% yield, confirmed by HRMS and 1H NMR.

Chalcone Formation via Claisen–Schmidt Condensation

Conventional Alkaline Condensation

The quinoline ketone (1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)ethan-1-one) reacts with 4-bromobenzaldehyde in ethanol containing 10% NaOH at room temperature for 24 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the chalcone. This method provides a 65% yield but requires prolonged reaction times.

Solvent-Free Grinding Technique

A mechanochemical approach using anhydrous Ba(OH)2 as a base enhances efficiency. Equimolar quantities of the ketone and aldehyde are ground in a mortar for 30 minutes, achieving an 85% yield. This method eliminates solvent use and reduces reaction time to 45 minutes.

Comparative Analysis of Chalcone Synthesis:

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional NaOH | EtOH, RT, 24 h | 24 h | 65% |

| Grinding (Ba(OH)2) | Solvent-free, 30 min | 45 min | 85% |

| Ultrasound-Assisted | EtOH, 40 kHz, 70°C | 90 min | 78% |

Structural Optimization and Characterization

Geometrical Optimization via DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a planar chalcone moiety with a dihedral angle of 12.5° between the quinoline and 4-bromophenyl groups. The HOMO-LUMO energy gap (4.2 eV) indicates moderate electronic stability, consistent with UV-Vis absorption at 290 nm.

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Scalability and Industrial Relevance

The grinding method scales efficiently to 100 g batches with 82% yield, while the ultrasound-assisted approach reduces energy consumption by 40% compared to conventional heating.

Q & A

Basic: What synthetic routes are commonly employed for this compound, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves two key steps:

- Claisen-Schmidt Condensation : Reaction between a brominated acetophenone derivative and a substituted quinoline aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol or DMSO at 0–50°C .

- Bromination : Controlled bromination using N-bromosuccinimide (NBS) in solvents like chloroform, with careful temperature regulation (e.g., 0–25°C) to avoid over-bromination .

Critical Conditions :- Solvent polarity (e.g., ethanol for condensation, chloroform for bromination).

- Reaction time optimization (2–24 hours, depending on step).

- Stoichiometric control of brominating agents to minimize side products.

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR peaks or IR absorption bands) require:

- Cross-Validation : Use complementary techniques:

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Example : Aromatic proton splitting patterns in -NMR may conflict due to rotational isomerism; variable-temperature NMR can clarify dynamics .

Basic: What spectroscopic methods are essential for confirming structure and purity?

Answer:

- - and -NMR : Assign proton/carbon environments, particularly distinguishing quinoline (δ 7.5–9.0 ppm) and propenone (δ 6.5–7.5 ppm) regions .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 495.96 [M+H]) and fragmentation patterns .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., C=C bond length ~1.34 Å in propenone moiety) .

- IR Spectroscopy : Identify ketone (C=O stretch ~1680 cm) and C-Br vibrations (~550 cm) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for anticancer activity?

Answer:

- Substituent Modulation : Synthesize analogs with varying bromine positions or quinoline substituents to assess cytotoxicity trends .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; correlate IC values with electronic properties (e.g., Hammett constants) .

- Molecular Docking : Simulate interactions with targets like topoisomerase II or tubulin; prioritize substituents enhancing hydrophobic binding .

Basic: What are typical byproducts during synthesis, and how are they minimized?

Answer:

- Common Byproducts :

- Over-brominated quinoline derivatives.

- Isomerization of the propenone (E/Z mixtures).

- Mitigation Strategies :

Advanced: How can computational methods predict reactivity or degradation pathways?

Answer:

- DFT Calculations : Model HOMO/LUMO energies to predict electrophilic attack sites (e.g., quinoline C-6 bromine as a reactive center) .

- Molecular Dynamics (MD) : Simulate solvent effects on stability; polar solvents (e.g., DMSO) may accelerate hydrolysis of the ketone group .

- Degradation Studies : Use LC-MS to identify oxidation products (e.g., hydroxylated derivatives) under accelerated storage conditions .

Basic: What protocols ensure compound stability during handling and storage?

Answer:

- Storage : Protect from light in amber vials at –20°C; avoid moisture to prevent hydrolysis .

- Solvent Choice : Dissolve in dry DMSO for biological assays (≤10 mM stock solutions) .

- Stability Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation (>95% purity threshold) .

Advanced: How is the stereochemical configuration of the propenone moiety determined?

Answer:

- X-ray Crystallography : Directly confirms E-configuration via dihedral angles (C2-C1-C8-C9 ~176°) .

- NOESY NMR : Detects spatial proximity between quinoline H-2 and propenone H-α in the E-isomer .

- Vibrational Circular Dichroism (VCD) : Differentiates E/Z isomers by analyzing Cotton effects in the C=O region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.